![molecular formula C10H14N2O3S B7531179 N-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)prop-2-yn-1-amine](/img/structure/B7531179.png)
N-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)prop-2-yn-1-amine
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Overview
Description
N-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)prop-2-yn-1-amine is a chemical compound that has gained significant attention in the field of scientific research. It is also known as DMSF or DMSFA, and it is a sulfonamide derivative that has been synthesized for various applications.
Mechanism of Action
The mechanism of action of N-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)prop-2-yn-1-amine is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of enzymes such as COX-2 and HDAC. It has also been shown to inhibit the growth of various bacterial strains by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)prop-2-yn-1-amine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, DMSFA has been found to induce apoptosis in cancer cells and inhibit their proliferation. It has also been shown to have antibacterial properties against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)prop-2-yn-1-amine in lab experiments is its versatility. It can be used as a reagent in various chemical reactions and as a building block in the synthesis of other compounds. Additionally, it has exhibited promising anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential candidate for drug development. However, one of the limitations of using DMSFA is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research involving N-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)prop-2-yn-1-amine. One potential area of research is the development of DMSFA-based drugs for the treatment of inflammatory diseases, cancer, and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of DMSFA and its potential applications in other fields such as materials science and catalysis. Finally, the synthesis method of DMSFA can be optimized to improve the yield and purity of the product.
Synthesis Methods
The synthesis of N-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)prop-2-yn-1-amine involves the reaction of furfurylamine with propargyl bromide in the presence of a base. The resulting product is then treated with dimethylsulfamoyl chloride to yield DMSFA. The overall yield of the synthesis method is around 50%, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
N-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)prop-2-yn-1-amine has been used in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a building block in the synthesis of other compounds with potential pharmaceutical applications. Additionally, DMSFA has been used as a reagent in chemical reactions to introduce the sulfonamide group into organic molecules.
properties
IUPAC Name |
N-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4-7-12(16(13,14)11(2)3)9-10-6-5-8-15-10/h1,5-6,8H,7,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRHNNCNDLXZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC#C)CC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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